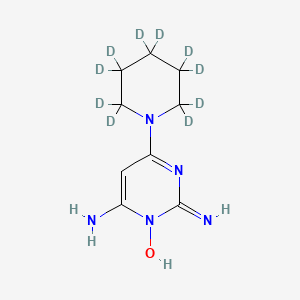![molecular formula C9H19NO2 B562052 N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine CAS No. 65960-33-0](/img/structure/B562052.png)
N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine: is an organic compound that features both an amine group and a dioxolane ring The presence of these functional groups influences its reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine typically involves the reaction of ethylamine with a precursor containing the dioxolane ring. One common method includes the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring, followed by subsequent reactions to introduce the ethylamine group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the dioxolane ring, potentially leading to ring-opening and formation of simpler alcohols.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-ethyl-(3-(2-methyl-[1,3]dioxolan-2-yl)propyl)amine oxides.
Reduction: Formation of alcohols from the ring-opening of the dioxolane ring.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis due to its functional groups.
- Employed in the synthesis of more complex molecules.
Biology:
- Potential applications in studying biological pathways involving amine-containing compounds.
Medicine:
- Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine involves its interaction with molecular targets through its amine and dioxolane functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the dioxolane ring can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
- Ethyl 3-(2-methyl-[1,3]dioxolan-2-yl)propanoate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 2-Ethyl-2-methyl-1,3-dioxolane
Comparison:
- N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine is unique due to the presence of both an amine group and a dioxolane ring, which imparts distinct reactivity and potential applications.
- Ethyl 3-(2-methyl-[1,3]dioxolan-2-yl)propanoate and Ethyl 2-methyl-1,3-dioxolane-2-acetate are similar in having the dioxolane ring but differ in their functional groups, leading to different chemical properties and uses .
- 2-Ethyl-2-methyl-1,3-dioxolane is another related compound, but it lacks the amine group, making it less versatile in certain applications .
Properties
IUPAC Name |
N-ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-10-6-4-5-9(2)11-7-8-12-9/h10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQFEODULLSTRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC1(OCCO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652585 |
Source


|
| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65960-33-0 |
Source


|
| Record name | N-Ethyl-2-methyl-1,3-dioxolane-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65960-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














